molecular formula C10H9NO B090784 2-Methylquinoline N-oxide CAS No. 1076-28-4

2-Methylquinoline N-oxide

Cat. No. B090784
CAS RN: 1076-28-4
M. Wt: 159.18 g/mol
InChI Key: FZJUONUBFWNHNU-UHFFFAOYSA-N
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Description

2-Methylquinoline N-oxide is a type of N-oxide . N-oxides are generally obtained by oxidizing the corresponding tertiary amines and are important intermediates in organic chemistry. They are widely used in organic synthesis as oxidants, reaction intermediates, and structural units of various important bioactive substances .


Synthesis Analysis

Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold . The C–H functionalization of quinoline N-oxides via C–H bond activation is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules .


Molecular Structure Analysis

The molecular formula of 2-Methylquinoline N-oxide is C10H9NO . It is a solid at 20 degrees Celsius .


Chemical Reactions Analysis

2-Methylquinoline N-oxide is a versatile precursor in organic transformations . It can undergo numerous procedures such as alkenylation, alkylation, arylation, amination, amidation, halogenation and so on under metal or metal-free conditions .


Physical And Chemical Properties Analysis

2-Methylquinoline N-oxide is a white to orange to green powder to crystal . Its melting point is 67 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, which include 2-Methylquinoline N-oxide, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activities . This suggests that 2-Methylquinoline N-oxide could be explored for its potential anticancer properties.

Antioxidant Activity

Quinoline derivatives have also been associated with antioxidant activities . This implies that 2-Methylquinoline N-oxide might have potential as an antioxidant.

Anti-inflammatory Activity

There is evidence to suggest that quinoline derivatives can exhibit anti-inflammatory activities . Therefore, 2-Methylquinoline N-oxide could potentially be used in the treatment of inflammatory conditions.

Antimalarial Activity

Quinoline derivatives have been used in the treatment of malaria . This suggests that 2-Methylquinoline N-oxide could potentially be used in antimalarial drugs.

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown potential in anti-SARS-CoV-2 activities . This suggests that 2-Methylquinoline N-oxide could be explored for its potential use in the treatment of COVID-19.

Antituberculosis Activity

Quinoline derivatives have been associated with antituberculosis activities . This implies that 2-Methylquinoline N-oxide might have potential as an antituberculosis agent.

C-H Functionalization

2-Methylquinoline N-oxide has the ability to work as a directing group to perform and control the regioselectivity of the C–H functionalization . This makes it an ideal substrate to modify this N-heterocycle .

properties

IUPAC Name

2-methyl-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJUONUBFWNHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148110
Record name Quinaldine, 1-oxide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline N-oxide

CAS RN

1076-28-4
Record name Quinaldine, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Quinaldine, 1-oxide (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylquinoline 1-oxide
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 2-methylquinoline 1-oxide?

A1: 2-Methylquinoline 1-oxide is typically synthesized by oxidizing 2-methylquinoline. One approach utilizes 4-chloro-2-methylquinoline 1-oxide, which can be derived from 2-methylquinoline 1-oxide via its 4-nitrated derivative. []

Q2: What is a notable photochemical reaction of 4-alkoxy-2-methylquinoline 1-oxides?

A2: 4-Alkoxy-2-methylquinoline 1-oxides, including 2-methylquinoline 1-oxide with various alkoxy substituents at the 4-position, undergo a fascinating photochemical rearrangement in methanol. This reaction can lead to the synthesis of alkaloids like revenine (1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone) and 4-methoxy-1-methyl-2-quinolone. []

Q3: How can 2-methylquinoline 1-oxide be used to prepare 2-alkoxyquinolines?

A3: Treating 2-methylquinoline 1-oxide with reagents like ethyl chloroformate or tosyl chloride in the presence of a base like triethylamine and a lower alcohol can yield 2-alkoxyquinolines. This deoxygenative 2-alkoxylation reaction provides a synthetic pathway to diversely substituted quinoline derivatives. []

Q4: Can you elaborate on the p-tolylsulfonylation of 2-methylquinoline 1-oxide?

A4: Research has explored the introduction of a p-tolylsulfonyl group onto the side-chain carbon of 2-methylquinoline 1-oxide and related compounds. This modification of the 2-methyl substituent can potentially alter the reactivity and biological properties of the molecule. [, , , ]

Q5: What is known about the reaction of 2-methylquinoline 1-oxide with acetic anhydride?

A5: Studies have investigated the kinetics and mechanism of the reaction between 2-methylquinoline 1-oxide and acetic anhydride. [] This reaction is significant because it helps understand the reactivity of the N-oxide moiety in 2-methylquinoline 1-oxide and its potential for further derivatization.

Q6: How does 2-methylquinoline 1-oxide behave as a ligand in coordination chemistry?

A6: 2-Methylquinoline 1-oxide acts as a ligand coordinating to metal centers through its oxygen atom. This behavior is evident in the formation of complexes like dichlorobis(2-methylquinoline N-oxide-κO)copper(II) and dichlorobis(2-methylquinoline N-oxide-κO)zinc(II). [, , , , ] These complexes are relevant in studying the coordination chemistry of N-oxides and their potential applications.

Q7: Are there studies on the crystal structures of 2-methylquinoline 1-oxide and its complexes?

A7: Yes, crystal structures have been determined for several compounds, including dichlorobis(2-methylquinoline N-oxide-κO)copper(II) [, ], dichlorobis(2-methylquinoline N-oxide-κO)zinc(II) [, ], and hydrates and deuteriohydrates of 2-methylquinoline N-oxide. [] These structures provide valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds.

Q8: What happens during the thermooxidative decomposition of 2-methylquinoline 1-oxide?

A8: Research has examined the thermooxidative decomposition of heterocyclic N-oxides, including 2-methylquinoline 1-oxide. [] This research helps understand the stability of 2-methylquinoline 1-oxide at elevated temperatures and under oxidative conditions, which is crucial for its handling, storage, and potential applications.

Q9: What are the photochemical reactions of 2-Methylquinoline N-oxide Hydrate?

A9: Studies have investigated the photochemical reactions of 2-methylquinoline N-oxide hydrate, revealing its reactivity upon light exposure and the potential formation of different products. []

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